3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a diethylaminoethyl side chain, and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diethylaminoethyl side chain and the methoxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction can replace certain groups within the compound with other functional groups, creating new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized quinazolines.
Scientific Research Applications
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: This compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide include:
- 1-[(5-Chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one
- Diethylhexyl butamido triazone
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N4O3S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31) |
InChI Key |
CVPRCXJJRDTJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
Origin of Product |
United States |
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